molecular formula C13H18N4S B2695233 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-19-0

4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2695233
CAS No.: 750599-19-0
M. Wt: 262.38
InChI Key: JOVMASMEYGIKJC-UHFFFAOYSA-N
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Description

Structural Significance of 4H-1,2,4-Triazole-3-Thiol Derivatives

The 4H-1,2,4-triazole-3-thiol core (Fig. 1) exhibits unique physicochemical properties:

  • Thiol Group Reactivity : The –SH group participates in disulfide bond formation, enabling covalent interactions with cysteine residues in enzymes. For example, derivatives like 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol demonstrated antidiabetic activity via α-glucosidase inhibition.
  • Aromatic Stabilization : The triazole ring’s conjugation system facilitates π-π stacking with aromatic amino acids, as seen in anticancer analogs targeting tubulin polymerization.
  • Metal Coordination : The thiol group binds transition metals, a property exploited in antimicrobial agents targeting metalloenzymes.

Table 1: Biological Activities of Selected 4H-1,2,4-Triazole-3-Thiol Derivatives

Derivative Structure Biological Activity Target Enzyme/Pathway Reference
5-(4-Chlorophenyl)-4-phenyl variant Anticancer (IC~50~: 3–20 nM) Tubulin polymerization inhibition
S-Substituted piperidinyl derivative Antidiabetic (α-glucosidase IC~50~: 12 µM) Carbohydrate metabolism
4-Benzyl-3-thiol analog Antibacterial (MIC: 0.5 mg/mL) Cell wall synthesis

Rationale for Studying 4-Benzyl-5-[1-(Dimethylamino)Ethyl] Substitution Patterns

The substitution at positions 4 and 5 of the triazole ring critically influences pharmacological activity:

  • 4-Benzyl Group :
    • Enhances lipophilicity, improving membrane permeability. In a study of 1,2,4-triazole-3-thiols, benzyl-substituted analogs showed 2–3× higher bioavailability than alkyl variants.
    • Provides steric bulk to shield the thiol group from premature oxidation.
  • 5-[1-(Dimethylamino)Ethyl] Side Chain :
    • Introduces a tertiary amine, increasing water solubility via protonation at physiological pH.
    • Facilitates hydrogen bonding with aspartate or glutamate residues in target proteins, as observed in molecular docking studies of similar triazole derivatives.

Table 2: Impact of Substitution Patterns on Physicochemical Properties

Substituent logP Solubility (mg/mL) Protein Binding Affinity (K~d~, nM)
4-Benzyl 3.2 0.45 120
5-[1-(Dimethylamino)Ethyl] 1.8 2.10 85
Combined substituents 2.5 1.30 65

The synergistic effects of these substitutions are evident in hybrid molecules, where the benzyl group augments target affinity while the dimethylaminoethyl chain improves pharmacokinetic profiles. For instance, analogs combining these groups showed 40% higher in vitro potency against bacterial efflux pumps compared to non-substituted triazoles.

Properties

IUPAC Name

4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4S/c1-10(16(2)3)12-14-15-13(18)17(12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVMASMEYGIKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=S)N1CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324768
Record name 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

750599-19-0
Record name 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 750599-19-0) is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4SC_{13}H_{18}N_{4}S, with a molecular weight of 250.37 g/mol. The compound features a triazole ring, which is known for its stability and ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibited significant cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineEC50 (µM)
This compoundIGR3922.3 ± 2.5
MDA-MB-2319.7 ± 1.6
Panc-126.2 ± 1.0

The selectivity of these compounds towards cancer cells compared to normal fibroblasts indicates their potential as targeted therapies .

Antimicrobial Activity

Triazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds containing the triazole-thiol moiety exhibit moderate antibacterial activity against a range of microorganisms. The incorporation of sulfur into the triazole structure enhances its pharmacological profile, making it a candidate for further development in antimicrobial therapies .

Table 2: Antimicrobial Activity of Triazole-Thiol Derivatives

CompoundMicroorganism TestedActivity Level
This compoundStaphylococcus aureusModerate
Escherichia coliModerate

The mechanism by which triazoles exert their biological effects is multifaceted:

  • Anticancer Mechanism : The triazole ring can interact with various biological receptors and enzymes involved in cell proliferation and apoptosis. Its ability to form hydrogen bonds enhances binding affinity to target proteins.
  • Antimicrobial Mechanism : The thiol group in the compound can disrupt microbial cell membranes and interfere with metabolic processes essential for microbial survival.

Case Studies

A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several triazole-thiol derivatives. Among them, those bearing a dimethylamino group demonstrated enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Another investigation into the structure-activity relationship (SAR) of triazoles revealed that modifications at specific positions on the triazole ring significantly influenced both anticancer and antimicrobial activities .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.

Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively.

2. Antifungal Properties
The compound has also shown promise as an antifungal agent. In vitro tests against Candida albicans revealed significant antifungal activity.

Microorganism MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Agricultural Applications

1. Plant Growth Regulation
In agriculture, this compound has been investigated for its role as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors.

Case Study:
Research published in Plant Growth Regulation found that treating Zea mays (corn) seedlings with the compound resulted in a 30% increase in biomass compared to untreated controls.

2. Pesticidal Activity
The compound's structure suggests potential as a pesticide. Preliminary studies indicate that it can effectively deter certain pests while being environmentally friendly.

Pest Species Effectiveness (%)
Aphids85
Spider Mites75

Safety and Toxicity

Safety assessments indicate that while the compound exhibits biological activity, it also requires careful handling due to potential toxicity at high concentrations. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling the substance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (4- and 5-positions) Molecular Formula Key Properties/Activities Reference
4-(4-Chlorophenyl)-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol 4-Cl-phenyl, 5-(dimethylaminoethyl) C₁₃H₁₆ClN₅S Commercial availability; structural analog
4-Benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol 4-benzyl, 5-(pyrrolyl methyl) C₁₅H₁₆N₄S Potential for CNS activity (pyrrole moiety)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (e.g., Schiff bases) 4-amino, 5-phenyl + Schiff base modifications Variable Antioxidant (IC₅₀: 5.84 µg/mL for compound 5b)
(E)-4-((Benzo[d][1,3]dioxol-5-ylmethylene)amino)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4H-1,2,4-triazole-3-thiol 4-Schiff base, 5-methoxynaphthylethyl C₂₃H₂₁N₅O₃S Antitumor (IC₅₀: 2.1–4.8 µM vs. MCF-7, Huh-7)
5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol 4-methyl, 5-pyrazolyl C₁₇H₁₈Cl₂N₆S Antimicrobial/antifungal potential

Key Comparisons

Substituent Effects on Bioactivity The dimethylaminoethyl group in the target compound and its chlorophenyl analog may enhance solubility compared to lipophilic substituents like methoxynaphthylethyl or tert-butylpyrazole . This could improve pharmacokinetics but reduce membrane permeability. Schiff base-containing analogs (e.g., and ) exhibit strong antitumor and metal-chelating properties due to their imine (-C=N-) groups.

Antitumor Activity Compounds with bulky aromatic substituents (e.g., methoxynaphthylethyl in ) show IC₅₀ values lower than doxorubicin (2.1–4.8 µM vs. 6.5 µM) . The benzyl group in the target compound may provide moderate activity, but the dimethylaminoethyl group could modulate target selectivity (e.g., kinase inhibition).

Antioxidant Potential 4-Amino-5-phenyl derivatives with Schiff base modifications () demonstrate significant antioxidant activity (IC₅₀: 5.84 µg/mL) due to electron-donating amino groups. The absence of an amino group in the target compound may limit this activity but could favor other mechanisms .

Synthetic Yields and Feasibility Schiff base analogs (e.g., and ) are synthesized in 68–86% yields via condensation reactions , comparable to the likely route for the target compound.

Q & A

Q. How do structural modifications at specific positions influence its enzyme inhibitory potency?

  • Methodological Answer : Modifications at the 5-position (e.g., benzyl vs. pyridyl groups) alter steric bulk and electronic effects. For example, replacing benzyl with a 3-pyridyl group increases hydrogen-bonding capacity, enhancing inhibition of JNK enzymes (IC₅₀: 0.8 µM vs. 5.2 µM). Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronegativity with activity .

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